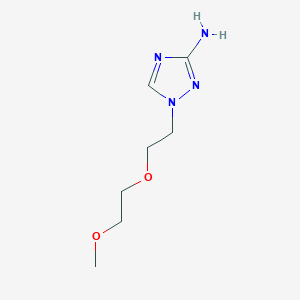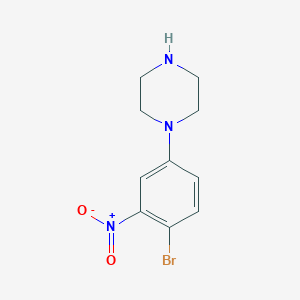
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a triazole ring substituted with a cycloheptane ring and an amine group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution on the Triazole Ring: The 1,3-dimethyl substitution on the triazole ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cycloheptane Ring: The cycloheptane ring can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptane derivative reacts with the triazole intermediate.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the triazole-cycloheptane intermediate reacts with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors through coordination, hydrogen bonds, and other weak interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
類似化合物との比較
Similar Compounds
1-(1,2,4-Triazol-1-yl)cycloheptan-1-amine: Similar structure but lacks the 1,3-dimethyl substitution on the triazole ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclooctan-1-amine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cycloheptan-1-amine is unique due to its specific combination of a triazole ring with 1,3-dimethyl substitution and a cycloheptane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)cycloheptan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-9-13-10(15(2)14-9)11(12)7-5-3-4-6-8-11/h3-8,12H2,1-2H3 |
InChIキー |
NIUASYSEQKJKDK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C2(CCCCCC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


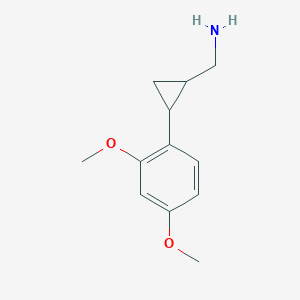
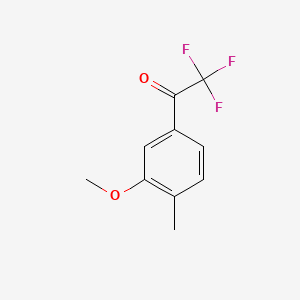
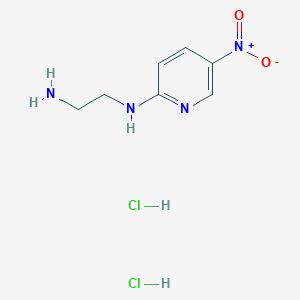
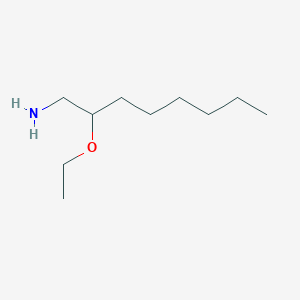

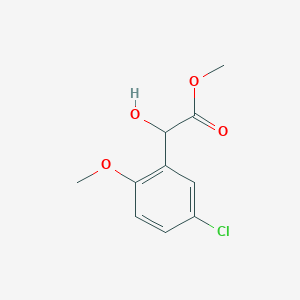
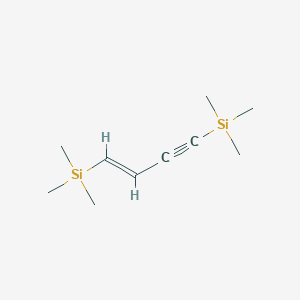
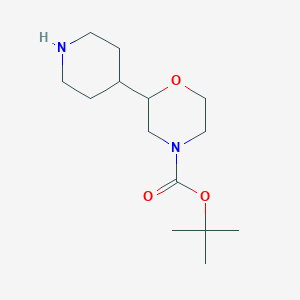
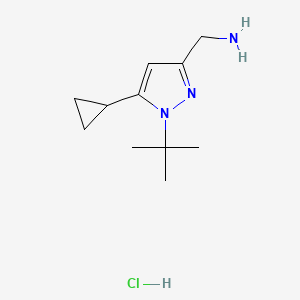
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
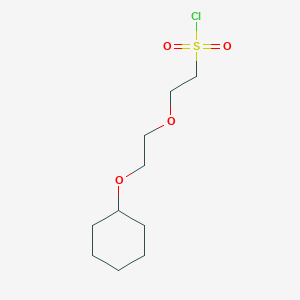
amine](/img/structure/B15310507.png)
